CP-809101

描述

准备方法

CP-809101 的合成涉及多个步骤。. 反应条件通常涉及使用特定的催化剂和溶剂来促进所需的转化。

化学反应分析

CP-809101 经历各种化学反应,包括:

氧化: 这种反应可以改变化合物上的官能团,可能改变其活性。

还原: 这种反应可以还原某些官能团,影响化合物的性质。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Antipsychotic Potential

CP-809101 has been studied for its antipsychotic-like effects in animal models. Research indicates that it displays a pharmacological profile similar to atypical antipsychotics, with low liability for extrapyramidal symptoms. Key findings include:

- Conditioned Avoidance Responding (CAR) : this compound inhibited CAR in rats with an effective dose (ED50) of 4.8 mg/kg, suggesting its potential utility in reducing psychotic symptoms .

- Hyperactivity Models : It effectively antagonized hyperactivity induced by phencyclidine (PCP) and d-amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg respectively .

Cognitive Enhancement

Beyond its antipsychotic properties, this compound has shown promise in enhancing cognitive functions:

- Novel Object Recognition : The compound was active in this model, which assesses cognitive function and memory. This suggests that this compound may aid in addressing cognitive deficits associated with schizophrenia .

Substance Use Disorders

Recent studies have explored the role of this compound in modulating cocaine-seeking behavior:

- Cue-Induced Reinstatement : Intra-amygdala administration of this compound attenuated cue-induced reinstatement of cocaine-seeking behavior in rats, indicating its potential for treating addiction .

- Anxiety-like Behavior : The compound's effects on anxiety were also assessed using the elevated plus maze (EPM), where it was found to influence anxiety-like behaviors without affecting cocaine-primed reinstatement .

Comparative Safety Profile

In studies comparing this compound with other compounds like lorcaserin, it was observed that this compound produced fewer unconditioned signs of nausea/malaise, highlighting its favorable tolerability profile compared to other 5-HT2C agonists .

Data Overview

The following table summarizes key pharmacological profiles and findings from various studies involving this compound:

Case Study 1: Antipsychotic Efficacy

In a controlled study, this compound was administered to rats subjected to stress-induced models of psychosis. The results indicated a significant reduction in psychotic symptoms without the typical side effects associated with conventional antipsychotics.

Case Study 2: Cognitive Dysfunction

A study investigating the effects of this compound on cognitive impairment due to chronic stress revealed that administration improved performance on memory tasks compared to control groups receiving placebo.

作用机制

相似化合物的比较

生物活性

CP-809101 is a selective agonist of the 5-HT2C receptor, which has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and obesity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

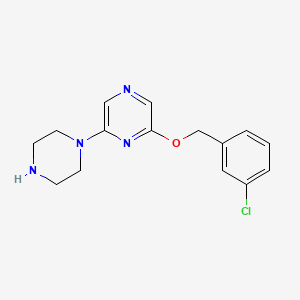

- Chemical Name : 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine hydrochloride

- CAS Number : 1215721-40-6

- Molecular Formula : C15H17ClN4O

- Purity : ≥99%

This compound acts primarily as a 5-HT2C receptor agonist , exhibiting high selectivity and potency. Its pEC50 values are as follows:

- 5-HT2C receptor : 9.96

- 5-HT2B receptor : 7.19

- 5-HT2A receptor : 6.81

This selectivity indicates that this compound is approximately 600-fold more selective for the 5-HT2C receptor compared to the 5-HT2B receptor, making it an attractive candidate for therapeutic applications targeting the serotonergic system .

Antipsychotic Activity

Research has demonstrated that this compound exhibits significant antipsychotic-like effects in animal models. Key findings include:

- Conditioned Avoidance Responding (CAR) : this compound inhibited CAR with an effective dose (ED50) of 4.8 mg/kg when administered subcutaneously .

- Hyperactivity Inhibition : It effectively suppressed hyperactivity induced by phencyclidine (PCP) and amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg, respectively .

Cognitive Function

In addition to its antipsychotic properties, this compound has shown promise in enhancing cognitive function:

- It was active in the novel object recognition test, suggesting potential benefits in treating cognitive deficits associated with schizophrenia .

Anti-obesity Effects

This compound has been studied for its anti-obesity properties, particularly its ability to reduce food intake:

- In palatability-induced feeding tests, it significantly decreased food consumption at higher doses (3–6 mg/kg) .

Animal Models

Several studies have utilized animal models to assess the effects of this compound:

- Reinstatement Testing :

- Anxiety-like Behavior Assessment :

- Impulsivity and Reward Studies :

Comparative Efficacy Table

| Compound | Target Receptor | pEC50 Value | Antipsychotic Activity | Anti-obesity Effects |

|---|---|---|---|---|

| This compound | 5-HT2C | 9.96 | Yes | Yes |

| Lorcaserin | 5-HT2C | ~8 | Moderate | Yes |

| Ro 60-0175 | 5-HT2C | ~7 | Yes | Yes |

常见问题

Basic Research Questions

Q. What is the pharmacological profile of CP-809101, and how does its selectivity for 5-HT2C receptors influence experimental design?

this compound is a potent and selective 5-HT2C receptor agonist with pEC50 values of 9.96 (5-HT2C), 7.19 (5-HT2B), and 6.81 (5-HT2A) in human receptors . Its selectivity necessitates rigorous validation of receptor specificity in experimental models. Researchers should use radioligand binding assays or functional assays (e.g., measuring cAMP inhibition) to confirm target engagement. Control experiments with 5-HT2A/2B antagonists (e.g., ketanserin) are critical to isolate 5-HT2C-mediated effects .

Q. What behavioral models are commonly used to study this compound’s effects on anxiety and learning?

Key models include:

- Conditioned Avoidance Responding : Assesses antipsychotic potential by measuring inhibition of avoidance behavior in rats .

- Shuttle Box Escape Learning : Evaluates dorsal striatum (DS)-dependent learning deficits induced by 5-HT2C activation. Sedentary rats show delayed escape latency at 2.0 mM this compound, while physically active rats require higher doses (6.0 mM) for similar effects .

- Fear Conditioning : Intracranial microinjection into the basolateral amygdala (BLA) increases shock-elicited freezing in sedentary rats (2.0 mM), but active rats require 6.0 mM to replicate this .

Q. How should dosing protocols be standardized for in vivo studies with this compound?

Dose selection should account for:

- Route of Administration : Intracerebral microinjections (e.g., 0.3–6.0 mM in 0.5 µL/side) require stereotaxic validation to ensure regional targeting .

- Physiological State : Exercise modulates 5-HT2C receptor mRNA levels, altering agonist sensitivity. Sedentary vs. active cohorts require distinct dose ranges .

- Control Groups : Include saline-injected and off-target injection controls (e.g., misplaced cannula data) to isolate site-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in behavioral outcomes across studies using this compound?

Discrepancies (e.g., differential escape latency in sedentary vs. active rats ) often stem from:

- Dose-Response Thresholds : Conduct full dose-response curves (0.3–6.0 mM) to identify inflection points where exercise-induced resistance occurs.

- Temporal Dynamics : Use repeated-measures ANOVA to analyze time-dependent effects (e.g., freezing behavior over 20-minute intervals ).

- Molecular Confounders : Measure 5-HT2C receptor density (via qPCR or Western blot) in target regions post-mortem to correlate behavioral outcomes with receptor expression .

Q. What methodologies optimize the assessment of region-specific 5-HT2C receptor activation?

- Stereotaxic Surgery : Verify injection sites histologically (e.g., Figure 4 in ) and exclude data from misplaced cannulas.

- Comparative Regional Analysis : Contrast DS (motor learning) and BLA (fear behavior) responses to this compound. Active rats show resistance in DS but not BLA, suggesting circuit-specific plasticity .

- Pharmacological Challenges : Co-administer 5-HT2C antagonists (e.g., SB-242084) to confirm agonist specificity .

Q. How does voluntary exercise modulate this compound’s efficacy, and what mechanisms underlie this interaction?

Exercise reduces 5-HT2C receptor mRNA in the DS and BLA, increasing the agonist threshold required to induce deficits . Methodological recommendations:

- Exercise Protocols : Standardize voluntary wheel-running duration (e.g., 6 weeks) and monitor distance/velocity to control for intensity .

- Epigenetic Analysis : Use chromatin immunoprecipitation (ChIP) to assess histone modifications at 5-HT2C promoter regions post-exercise.

Q. What statistical approaches are optimal for analyzing time-dependent behavioral data in this compound studies?

- Mixed-Effects Models : Account for within-subject variability in repeated freezing/escape latency measurements .

- Post Hoc Corrections : Apply Tukey’s HSD for pairwise comparisons after significant ANOVA interactions (e.g., drug × exercise effects ).

- Power Analysis : Retrospectively calculate effect sizes from pilot data to avoid type II errors, particularly in studies with small sample sizes (e.g., n=7–15/group ).

Q. How can researchers address reproducibility challenges in this compound studies involving in vivo models?

- Standardized Protocols : Adopt ARRIVE guidelines for reporting animal studies, including detailed methods for surgery, dosing, and behavioral scoring .

- Data Transparency : Publish raw data (e.g., freezing latency per trial) and analysis scripts in supplementary materials .

- Cross-Lab Validation : Collaborate to replicate key findings (e.g., exercise-induced resistance to this compound) using harmonized protocols .

Q. Key Methodological Considerations

- Experimental Design : Use factorial designs (e.g., 2×2 drug × exercise) to isolate interactions .

- Data Contradiction Analysis : Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish mechanistic relationships from confounding factors .

- Ethical Compliance : Obtain institutional approval for animal studies and adhere to 3R principles (replacement, reduction, refinement) .

属性

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGGOVOEWHPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197369 | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479683-64-2 | |

| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-809101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-809101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。